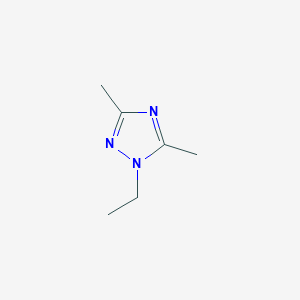
1-Ethyl-3,5-dimethyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors such as hydrazines and carboxylic acids. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 1-ethyl-3,5-dimethyl-1H-[1,2,4]triazole often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can introduce various functional groups into the triazole ring .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-ethyl-3,5-dimethyl-1H-[1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole: Another triazole isomer with different nitrogen atom arrangement.
1,2,4-Triazole: The parent compound without ethyl and dimethyl substituents.
3,5-Dimethyl-1H-[1,2,4]triazole: Similar structure but lacks the ethyl group.
Uniqueness: 1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole is unique due to its specific substituents, which confer distinct chemical and biological properties. These differences make it suitable for specialized applications where other triazoles may not be as effective .
Eigenschaften
CAS-Nummer |
32675-46-0 |
|---|---|
Molekularformel |
C6H11N3 |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-ethyl-3,5-dimethyl-1,2,4-triazole |
InChI |
InChI=1S/C6H11N3/c1-4-9-6(3)7-5(2)8-9/h4H2,1-3H3 |
InChI-Schlüssel |
CMRISFJSJWJHPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NC(=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


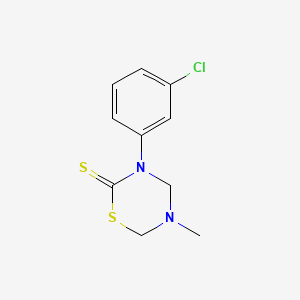

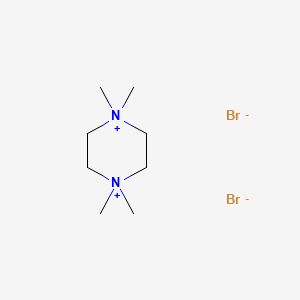
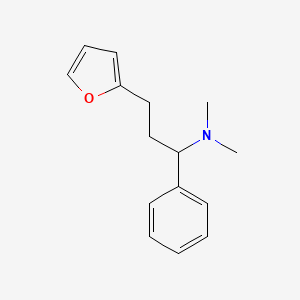
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)

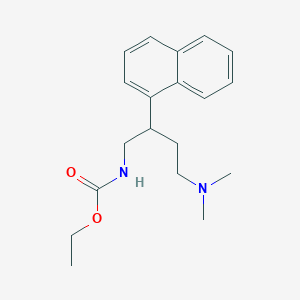
![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
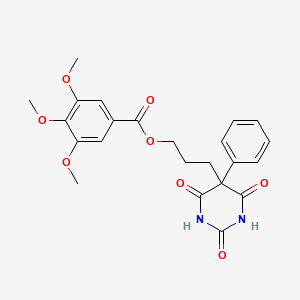
![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)

![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)

![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)
